Cas no 63238-41-5 (Benzene, 1,3,5-triiodo-2-methoxy-)

Benzene, 1,3,5-triiodo-2-methoxy-, is a halogenated aromatic compound characterized by the presence of three iodine atoms and a methoxy group on a benzene ring. Its highly substituted structure makes it valuable in organic synthesis, particularly as a building block for complex molecules or as a precursor in cross-coupling reactions. The iodine substituents enhance reactivity in electrophilic and nucleophilic substitutions, while the methoxy group provides electron-donating effects, influencing regioselectivity. This compound is particularly useful in pharmaceutical and materials chemistry due to its stability and versatility in functionalization. Its crystalline form ensures ease of handling and storage under standard conditions.
Benzene, 1,3,5-triiodo-2-methoxy- structure
63238-41-5 structure
Product Name:Benzene, 1,3,5-triiodo-2-methoxy-
CAS No:63238-41-5
MF:C7H5I3O
MW:485.827419042587
CID:426930
PubChem ID:18924259
Update Time:2025-05-23

Benzene, 1,3,5-triiodo-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,3,5-triiodo-2-methoxy-
    • 1,3,5-triiodo-2-methoxybenzene
    • DTXSID00596519
    • CS-0167008
    • 63238-41-5
    • HLRLRKWYERBJCY-UHFFFAOYSA-N
    • E82073
    • 2,4,6-Triiodoanisole
    • SCHEMBL1530694
    • DB-215794
    • Inchi: 1S/C7H5I3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
    • InChI Key: HLRLRKWYERBJCY-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1OC)I)I

Computed Properties

  • Exact Mass: 485.74605
  • Monoisotopic Mass: 485.7475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

Benzene, 1,3,5-triiodo-2-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1266366-100mg
Benzene, 1,3,5-triiodo-2-methoxy-
63238-41-5 98%
100mg
$145 2024-06-05
Aaron
AR01J2GE-100mg
Benzene, 1,3,5-triiodo-2-methoxy-
63238-41-5 98%
100mg
$84.00 2025-02-11
1PlusChem
1P01J282-100mg
Benzene, 1,3,5-triiodo-2-methoxy-
63238-41-5 98%
100mg
$109.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237648-100mg
1,3,5-Triiodo-2-methoxybenzene
63238-41-5 98%
100mg
¥927.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237648-250mg
1,3,5-Triiodo-2-methoxybenzene
63238-41-5 98%
250mg
¥1545.00 2024-05-06
eNovation Chemicals LLC
Y1266366-100mg
Benzene, 1,3,5-triiodo-2-methoxy-
63238-41-5 98%
100mg
$145 2025-02-26
eNovation Chemicals LLC
Y1266366-100mg
Benzene, 1,3,5-triiodo-2-methoxy-
63238-41-5 98%
100mg
$145 2025-02-20

Benzene, 1,3,5-triiodo-2-methoxy- Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:63238-41-5)2,4,6-Triiodo Anisole
Order Number:LE207
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:38
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Benzene, 1,3,5-triiodo-2-methoxy-

Introduction to Benzene, 1,3,5-triiodo-2-methoxy- (CAS No. 63238-41-5)

Benzene, 1,3,5-triiodo-2-methoxy- (CAS No. 63238-41-5) is a specialized organic compound with a unique structure and a range of potential applications in the fields of chemistry and pharmaceutical research. This compound is characterized by its benzene ring substituted with three iodine atoms at the 1, 3, and 5 positions and a methoxy group at the 2 position. The presence of these functional groups imparts distinct chemical properties that make it an interesting subject for both academic and industrial studies.

The molecular formula of Benzene, 1,3,5-triiodo-2-methoxy- is C7H4I3O and its molecular weight is approximately 469.89 g/mol. The compound is typically a white to off-white solid at room temperature and is sparingly soluble in water but readily soluble in organic solvents such as ethanol and acetone. These solubility properties are crucial for its use in various chemical reactions and formulations.

In recent years, there has been growing interest in the study of halogenated aromatic compounds like Benzene, 1,3,5-triiodo-2-methoxy-. One of the key areas of research has been its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The iodine atoms on the benzene ring can be readily substituted or eliminated in various chemical reactions, making this compound a versatile building block for more complex molecules.

A notable study published in the Journal of Organic Chemistry explored the use of Benzene, 1,3,5-triiodo-2-methoxy- in palladium-catalyzed cross-coupling reactions. The researchers demonstrated that this compound could be efficiently converted into a variety of biologically active molecules with high yields and selectivity. This finding has significant implications for drug discovery and development, as it provides a new route to access compounds with therapeutic potential.

Another area of interest is the application of Benzene, 1,3,5-triiodo-2-methoxy- in materials science. The iodine atoms can be used to create conductive polymers or as precursors for the synthesis of metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, catalysis, and sensing technologies. A recent study in the Journal of Materials Chemistry A reported the synthesis of MOFs using this compound as a building block, showcasing its versatility beyond traditional organic chemistry.

The methoxy group on the benzene ring also plays a significant role in the chemical behavior of Benzene, 1,3,5-triiodo-2-methoxy-. This functional group can influence the electronic properties of the molecule, affecting its reactivity and stability. For instance, the methoxy group can enhance the nucleophilicity of the benzene ring, making it more reactive towards electrophilic substitution reactions. This property is particularly useful in synthetic routes where controlled reactivity is essential.

In addition to its synthetic applications, Benzene, 1,3,5-triiodo-2-methoxy- has been studied for its potential biological activities. Preliminary studies have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains. While further research is needed to fully understand its biological mechanisms and potential therapeutic uses, these initial findings suggest that it could be a valuable lead compound for developing new antimicrobial agents.

The safety profile of Benzene, 1,3,5-triiodo-2-methoxy- is an important consideration for both laboratory use and industrial applications. Like many halogenated aromatic compounds, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, Benzene, 1,3,5-triiodo-2-methoxy- (CAS No. 63238-41-5) is a multifaceted compound with a wide range of potential applications in chemistry and related fields. Its unique structure and chemical properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:63238-41-5)2,4,6-Triiodo Anisole
LE207
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email